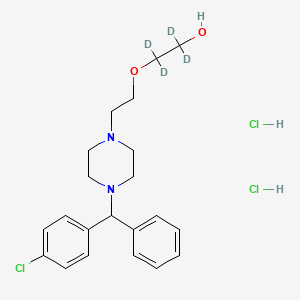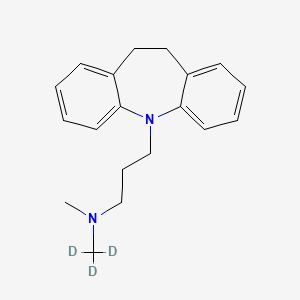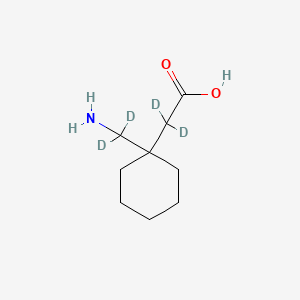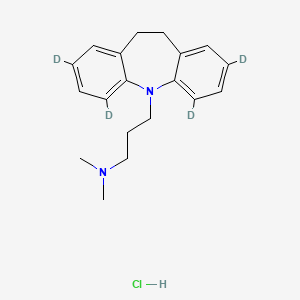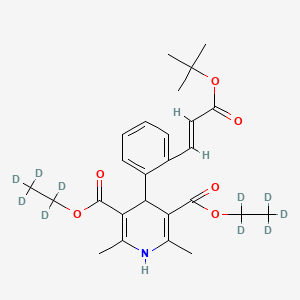
Terbinafine-d7 HCl
Vue d'ensemble
Description
Terbinafine hydrochloride, also known as Lamisil, is a synthetic allylamine antifungal . It is used to treat fungus infections of the scalp, body, groin (jock itch), feet (athlete’s foot), fingernails, and toenails . It is either taken orally or applied to the skin as a cream or ointment .
Synthesis Analysis
Terbinafine hydrochloride can be synthesized through various methods. One process involves the initial alkylation of (1-naphthylmetyl)methanamine with 1,3-dichloropropene . Another method involves the intercalation of Terbinafine hydrochloride in montmorillonite galleries, characterized by X-ray diffraction, Fourier transform infrared spectra, and elemental analysis .
Molecular Structure Analysis
Terbinafine hydrochloride has a molecular weight of 327.891 and a chemical formula of C21H26ClN . It is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues .
Chemical Reactions Analysis
Terbinafine hydrochloride can form complexes with different cyclodextrins, which have been studied in pH 12 aqueous solutions at 25 °C . The intercalation of Terbinafine hydrochloride in montmorillonite galleries was characterized by X-ray diffraction, Fourier transform infrared spectra, elemental analysis, and thermogravimetric analysis .
Physical And Chemical Properties Analysis
Terbinafine hydrochloride is highly lipophilic in nature and tends to accumulate in skin, nails, and fatty tissues . It is freely soluble in methanol and methylene chloride; soluble in ethanol; and slightly soluble .
Applications De Recherche Scientifique
1. Controlled Release in Hydrogels
Terbinafine hydrochloride (TER-HCl) has been studied for its controlled release from pH-sensitive hydrogels. Research by Şen, Uzun, and Güven (2000) demonstrated that poly(acrylamide/maleic acid) hydrogels could effectively adsorb and release TER-HCl, influenced by the pH and maleic acid content in the gel. This has implications for targeted drug delivery systems (Şen, Uzun, & Güven, 2000).
2. Ocular Nanoemulsion Gels
Tayel et al. (2013) explored the development of in situ ocular drug-loaded nanoemulsion gels containing TER-HCl for managing fungal keratitis. This research aimed to maintain effective aqueous humor concentrations of TER-HCl with controlled-release properties, showcasing its potential in ocular applications (Tayel, EL-NABARAWI, Tadros, & Abd-Elsalam, 2013).
3. Nail Solution Efficacy
A study by Ghannoum, Long, and Pfister (2009) evaluated the efficacy of TER-HCl nail solutions in a guinea pig model for treating dermatophytosis. They found high antifungal efficacy, suggesting its utility in clinical trials for dermatophytosis and onychomycosis treatment (Ghannoum, Long, & Pfister, 2009).
4. Antifungal Polymer Films
Meng, Zhou, and Shen (2013) synthesized an antifungal hybrid of TER-HCl with montmorillonite, exhibiting strong inhibitory effects against Candida albicans. This highlights its potential in biomedical applications, particularly in antifungal treatments (Meng, Zhou, & Shen, 2013).
5. Anticancer Potential
Zhang et al. (2021) investigated Terbinafine's therapeutic efficacy in hepatocellular carcinoma (HCC) models. They found that Terbinafine suppressed HCC cell proliferation and tumor progression, indicating its potential as a cancer therapy (Zhang et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/i6D,7D,10D,11D,12D,13D,14D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMISRWJRUSYEX-JOUZVVBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CN(C)CC=CC#CC(C)(C)C)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbinafine-d7 HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



